Tert-butyl N-[2-(but-2-ynoylamino)-1-(2,3-dichlorophenyl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(but-2-ynoylamino)-1-(2,3-dichlorophenyl)ethyl]carbamate is an organic compound. It contains a tert-butyl group, a carbamate group (N-CO-O), a but-2-ynoylamino group, and a 2,3-dichlorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a tert-butyl carbamate with a compound containing the 2-(but-2-ynoylamino)-1-(2,3-dichlorophenyl)ethyl group . The exact synthesis would depend on the availability of starting materials and the desired conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The tert-butyl group is a bulky group that could influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbamate group could potentially undergo hydrolysis, and the but-2-ynoylamino group could participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could make it more hydrophobic .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[2-(but-2-ynoylamino)-1-(2,3-dichlorophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O3/c1-5-7-14(22)20-10-13(21-16(23)24-17(2,3)4)11-8-6-9-12(18)15(11)19/h6,8-9,13H,10H2,1-4H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZPAZMTJFMQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C1=C(C(=CC=C1)Cl)Cl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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